Benzaldehyde, 4-(3-butenyloxy)-
Description
Benzaldehyde, 4-(3-butenyloxy)- is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-butenyloxy group at the para position. This compound belongs to a broader class of alkoxy-substituted benzaldehydes, which are widely studied for their reactivity in organic synthesis, pharmaceutical applications, and material science.
Properties
CAS No. |
105534-98-3 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-but-3-enoxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2,4-7,9H,1,3,8H2 |
InChI Key |
KVSJLYYSVJWFED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Comparative Analysis
Substituent Chain Length and Saturation
- 4-(Hexyloxy)benzaldehyde (C₁₃H₁₈O₂): Features a saturated hexyl chain, resulting in higher hydrophobicity (logP ≈ 3.5) and a boiling point of 422–424 K at 0.0007 bar .
- This unsaturation may facilitate reactions like Diels-Alder cycloadditions, akin to 3-allyloxy-4-methoxybenzaldehyde .
- 4-Phenethoxybenzaldehyde (C₁₅H₁₄O₂): Aromatic ether substituents (e.g., phenethyl) enhance resonance stabilization, increasing melting points and altering UV absorption profiles .
Functional Group Variations
- 4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂): The benzyloxy group provides steric bulk and electron-donating effects, slowing nucleophilic addition at the aldehyde group. This compound is a common intermediate in drug synthesis .
- 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) : Polar substituents (hydroxy and methoxy) increase water solubility (logP ≈ 1.2) and enable hydrogen bonding, influencing crystallization behavior .
- 4-(3-Methylbutoxy)benzaldehyde (C₁₂H₁₆O₂): Branched alkoxy chains reduce melting points compared to linear analogs, as seen in its lower crystallization tendency .
Table 1: Physical Properties of Selected Benzaldehyde Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Key Feature(s) |
|---|---|---|---|---|
| 4-(3-Butenyloxy)benzaldehyde | C₁₁H₁₂O₂ | 176.21 (calc.) | ~410–415 (est.) | Unsaturated ether chain |
| 4-(Hexyloxy)benzaldehyde | C₁₃H₁₈O₂ | 206.28 | 422–424 | Saturated, hydrophobic |
| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.25 | 535–537 (est.) | Aromatic ether substituent |
| Isovanillin | C₈H₈O₃ | 152.15 | 543–545 | Polar hydroxy/methoxy groups |
Alkylation Strategies
- Cs₂CO₃-Mediated Alkylation : Used to synthesize 4-phenethoxybenzaldehyde from 4-(benzyloxy)-3-hydroxybenzaldehyde and (2-bromoethyl)benzene in DMF at 80°C .
- Ultrasound-Assisted Synthesis : Reduces reaction time from 8 hours to 2 hours for 4-benzyloxy derivatives, improving yields by ~15–20% (e.g., 88% yield for Entry 6a) .
Challenges in Unsaturated Chain Introduction
Aldehyde Reactivity
- Electron-donating substituents (e.g., methoxy, benzyloxy) deactivate the aldehyde toward nucleophilic attack, whereas electron-withdrawing groups (e.g., nitro in 4-benzyloxy-3-methoxy-2-nitrobenzaldehyde) enhance electrophilicity, facilitating condensations .
- The unsaturated butenyloxy group in 4-(3-butenyloxy)benzaldehyde may participate in [4+2] cycloadditions, expanding utility in heterocyclic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
